

A Head-to-Head Comparison of DCAF1 Chemical Probes: OICR-41103 and Alternatives

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Compound of Interest

Compound Name: OICR-41103

Cat. No.: B15621842

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For researchers, scientists, and drug development professionals, the selection of a high-quality chemical probe is critical for the validation and study of novel drug targets. This guide provides an objective, data-driven comparison of **OICR-41103**, a potent and selective chemical probe for the DDB1- and CUL4-Associated Factor 1 (DCAF1), with other known DCAF1 ligands.

DCAF1, also known as VprBP, is a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4), playing a crucial role in protein homeostasis.^{[1][2]} This complex is hijacked by viral proteins, such as HIV-1 Vpr, to induce the degradation of host antiviral factors, making DCAF1 an attractive therapeutic target in oncology and virology.^{[1][2][3]} **OICR-41103** has emerged as a key tool for interrogating DCAF1 biology. This guide presents a head-to-head comparison of **OICR-41103** with its precursor OICR-8268, the initial hit compound Z1391232269, and another reported ligand, CYCA-117-70.

Quantitative Performance Comparison

The following tables summarize the key quantitative data for **OICR-41103** and its comparators. **OICR-41103** demonstrates a significant improvement in binding affinity and cellular engagement compared to its predecessors.

Compound	Target	Assay	K D (nM)	Reference
OICR-41103	DCAF1 (WDR)	SPR	~1	[1]
OICR-41103N (Negative Control)	DCAF1 (WDR)	SPR	~1000	[1]
OICR-8268	DCAF1 (WDR)	SPR	38	[4][5]
Z1391232269	DCAF1 (WDR)	SPR	11,500 ± 4,200	[4][6][7]

Table 1: In Vitro Binding Affinity. Comparison of the dissociation constants (KD) for DCAF1 chemical probes determined by Surface Plasmon Resonance (SPR). A lower KD value indicates a higher binding affinity.

Compound	Cell Line	Assay	EC 50 (nM)	Reference
OICR-41103	NCI-H460	CETSA	165	[1]
OICR-41103	HEK293T	NanoBRET	130	[8]
OICR-8268	NCI-H460	CETSA	10,000	[4][5]

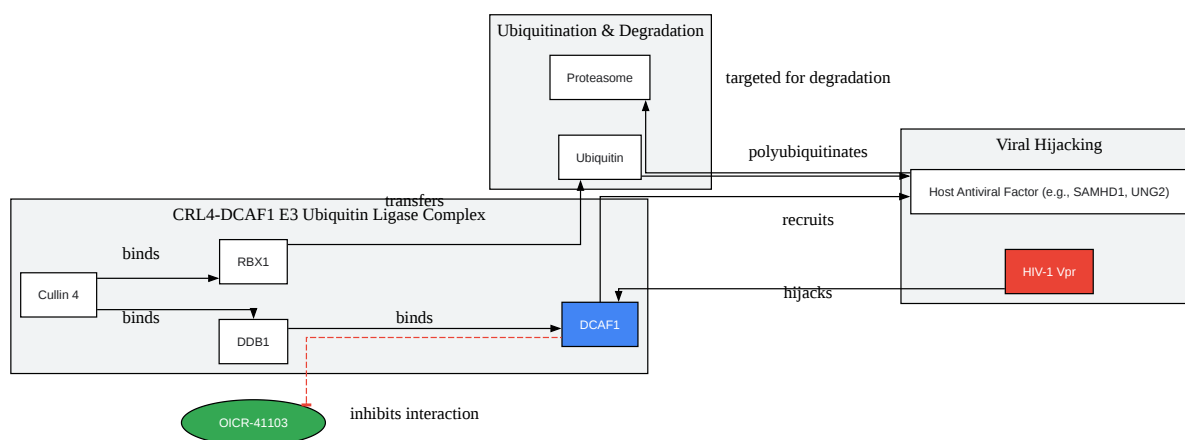
Table 2: Cellular Target Engagement. Comparison of the half-maximal effective concentration (EC50) for DCAF1 chemical probes in cellular assays. A lower EC50 value indicates higher potency in a cellular context.

Compound	Assay	Selectivity Profile	Reference
OICR-41103	SPR	No significant binding to 6 other WDR proteins at up to 20 µM	[1]

Table 3: Selectivity Profile. **OICR-41103** demonstrates high selectivity for the DCAF1 WD40 repeat (WDR) domain.

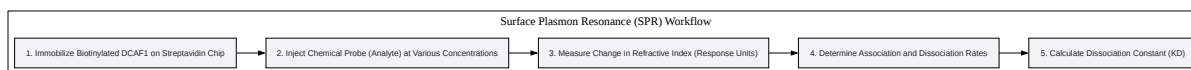
Signaling Pathway and Experimental Workflows

To provide a comprehensive understanding, the following diagrams illustrate the relevant biological pathway and the experimental workflows used to characterize these chemical probes.



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Caption: DCAF1 in the CRL4 E3 Ubiquitin Ligase Pathway and Viral Hijacking.



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